molecular formula C9H11ClFNO B2625174 7-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride CAS No. 1955520-84-9

7-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

Cat. No. B2625174
CAS RN: 1955520-84-9
M. Wt: 203.64
InChI Key: FGXNQDSGPIZSDT-UHFFFAOYSA-N
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Description

“7-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride” is a chemical compound with the CAS Number: 1955520-84-9 . It has a molecular weight of 203.64 . This compound is a versatile chemical used in scientific research, with applications ranging from drug development to material synthesis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10FNO.ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;/h1-2,4,8H,3,5,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Mechanism of Action

The exact mechanism of action of 7-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in sexual arousal and desire.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in sexual arousal and desire. It also decreases the levels of serotonin, which is a neurotransmitter that is involved in mood regulation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 7-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride in lab experiments is its potential to improve sexual desire in women with HSDD. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to study the compound in detail.

Future Directions

There are several future directions for research on 7-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride. One area of research is to study the compound in more detail to understand its exact mechanism of action. Another area of research is to explore its potential applications in other fields, such as the treatment of other sexual disorders or mood disorders. Additionally, researchers may investigate the potential side effects of the compound and develop strategies to minimize these effects.

Synthesis Methods

The synthesis of 7-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves several steps, starting with the reaction of 2-(trifluoromethyl)phenylacetonitrile and ethyl chloroformate to form 2-(trifluoromethyl)phenylacetate. This intermediate is then reacted with 2-aminoethanol to form 2-(trifluoromethyl)phenyl-(2-hydroxyethyl)carbamate. The final step involves the reaction of this intermediate with 3-chloropropan-1-amine hydrochloride to form this compound.

Scientific Research Applications

7-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a treatment for HSDD in women. Several clinical trials have shown that this compound is effective in improving sexual desire in women with HSDD.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

7-fluoro-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;/h1-2,4,8H,3,5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXNQDSGPIZSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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